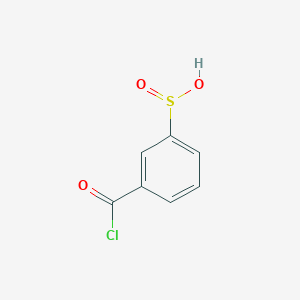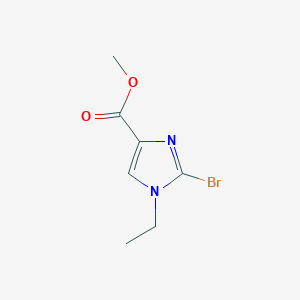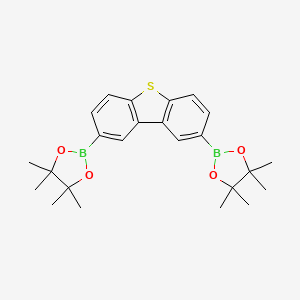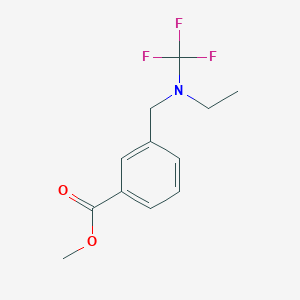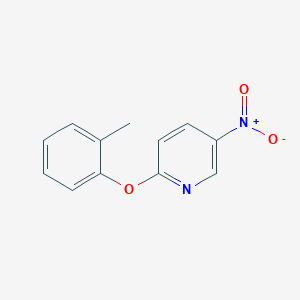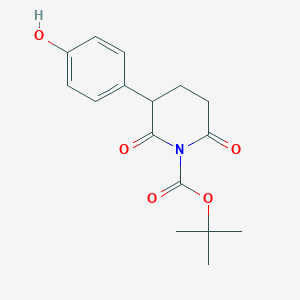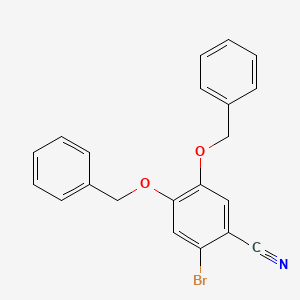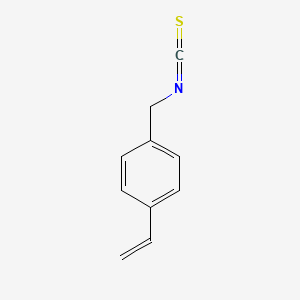
1-Ethenyl-4-(isothiocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-(isothiocyanatomethyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with an ethenyl group and an isothiocyanatomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-(isothiocyanatomethyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-(bromomethyl)styrene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions for several hours, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-(isothiocyanatomethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Ethenyl-4-(isothiocyanatomethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-4-(isothiocyanatomethyl)benzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects.
Comparison with Similar Compounds
1-Ethenyl-4-(isothiocyanatomethyl)benzene can be compared with other similar compounds such as:
1-Ethenyl-4-(methylthio)benzene: Similar structure but with a methylthio group instead of an isothiocyanatomethyl group.
1-Ethenyl-4-(aminomethyl)benzene: Contains an aminomethyl group instead of an isothiocyanatomethyl group.
1-Ethenyl-4-(chloromethyl)benzene: Features a chloromethyl group in place of the isothiocyanatomethyl group.
The uniqueness of this compound lies in its isothiocyanate group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
58668-10-3 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
1-ethenyl-4-(isothiocyanatomethyl)benzene |
InChI |
InChI=1S/C10H9NS/c1-2-9-3-5-10(6-4-9)7-11-8-12/h2-6H,1,7H2 |
InChI Key |
WSJWILCZQVROKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)

